molecular formula C24H25Cl2NO8 B13901125 6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13901125
M. Wt: 526.4 g/mol
InChI Key: IFPBIAXQORQOIY-UHFFFAOYSA-N
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Description

Sertraline carbamoyl glucuronide is a metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder, anxiety disorders, and other psychiatric conditions. This compound is formed through the glucuronidation process, where sertraline is conjugated with glucuronic acid via a carbamic acid intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sertraline carbamoyl glucuronide involves the enzymatic glucuronidation of sertraline. This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A3, UGT1A6, UGT2B4, and UGT2B7 . The reaction typically occurs in the liver, where sertraline is converted to its carbamoyl glucuronide form.

Industrial Production Methods: Industrial production of sertraline carbamoyl glucuronide follows similar enzymatic pathways, utilizing recombinant UGT enzymes in controlled bioreactors. The process involves the incubation of sertraline with uridine diphosphate glucuronic acid (UDPGA) in the presence of UGT enzymes, leading to the formation of the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Sertraline carbamoyl glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction, where glucuronic acid is added to sertraline.

Common Reagents and Conditions:

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.

    Conjugation: The primary reagent is uridine diphosphate glucuronic acid (UDPGA), and the reaction is catalyzed by UGT enzymes.

Major Products: The major product of the glucuronidation reaction is sertraline carbamoyl glucuronide. Hydrolysis of this compound can yield sertraline and glucuronic acid .

Scientific Research Applications

Sertraline carbamoyl glucuronide has several applications in scientific research:

Mechanism of Action

Sertraline carbamoyl glucuronide exerts its effects through the inhibition of cytochrome P450 enzymes, particularly CYP2C8. This inhibition is metabolism-dependent, meaning that the compound becomes an inhibitor after undergoing metabolic transformation. The glucuronidation process enhances the water solubility of sertraline, facilitating its excretion from the body .

Comparison with Similar Compounds

Uniqueness: Sertraline carbamoyl glucuronide is unique due to its specific formation from sertraline and its role in inhibiting CYP2C8. Unlike other glucuronide conjugates, it has a distinct structure and metabolic pathway, making it a valuable compound for studying drug metabolism and interactions .

Properties

Molecular Formula

C24H25Cl2NO8

Molecular Weight

526.4 g/mol

IUPAC Name

6-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)

InChI Key

IFPBIAXQORQOIY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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